molecular formula C8H17N B1373343 3-Tert-butylcyclobutan-1-amine CAS No. 1484930-26-8

3-Tert-butylcyclobutan-1-amine

Cat. No. B1373343
M. Wt: 127.23 g/mol
InChI Key: WJAJWXKIHZNIQY-UHFFFAOYSA-N
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Description

3-Tert-butylcyclobutan-1-amine is a chemical compound with the molecular formula C8H17N. It is also known as (1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Tert-butylcyclobutan-1-amine is 1S/C8H17N.ClH/c1-8(2,3)6-4-7(9)5-6;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7-; . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-Tert-butylcyclobutan-1-amine has a molecular weight of 127.23 g/mol. It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

3-Tert-butylcyclobutan-1-amine and related compounds, like N-tert-butanesulfinyl imines, are crucial in the asymmetric synthesis of amines. These compounds are used to create a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols. They act as intermediates and are effective due to their ability to activate imines for nucleophilic addition and serve as chiral directing groups. This property is exploited in asymmetric catalysis, an important area in pharmaceutical synthesis (Ellman, Owens, & Tang, 2002), (Xu, Chowdhury, & Ellman, 2013).

Application in Organic Synthesis

The compound is also used in various organic synthesis processes, such as the solvent-free amination reactions of aryl halides. It acts as an additive ligand in copper-catalyzed amination, leading to the efficient creation of secondary or tertiary amines. This highlights its role in facilitating complex organic reactions (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Biological Applications and Drug Development

In the realm of biology and drug development, derivatives of 3-Tert-butylcyclobutan-1-amine are used for the synthesis of biologically active compounds. For instance, they are involved in the creation of cyclometalated complexes with potential anticancer activity, demonstrating the compound's importance in medicinal chemistry (Mukhopadhyay et al., 2015).

Catalytic Efficiency and Chemical Modification

The compound plays a role in enhancing catalytic efficiency in various chemical processes. For example, it is used in the N-tert-butoxycarbonylation of amines, showcasing its utility in improving reaction conditions and outcomes in chemical synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007). Additionally, its derivatives are used in postsynthetic modification to introduce a variety of functional groups onto metal-organic frameworks, illustrating its versatility in materials science (Garibay, Wang, Tanabe, & Cohen, 2009).

Scale-Up Synthesis and Material Science

3-Tert-butylcyclobutan-1-amine is instrumental in the scale-up synthesis of certain chemical compounds, like deuterium-labeled cyclobutane derivatives. These processes are critical for the preparation of various biologically active compounds and materials science applications (Yamashita, Nishikawa, & Kawamoto, 2019).

Safety And Hazards

The safety information for 3-Tert-butylcyclobutan-1-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-tert-butylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2,3)6-4-7(9)5-6/h6-7H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAJWXKIHZNIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butylcyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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